

Application Notes and Protocols for Measuring ACAT Inhibition with VULM 1457

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Compound of Interest		
Compound Name:	VULM 1457	
Cat. No.:	B1662339	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **VULM 1457**, a potent Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, for research and development purposes. The provided protocols and data will enable researchers to effectively measure and understand the inhibitory action of **VULM 1457** on ACAT activity.

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, the storage form of cholesterol. Elevated ACAT activity is implicated in the pathogenesis of several diseases, including atherosclerosis, hyperlipidemia, and certain cancers. **VULM 1457** has been identified as a potent inhibitor of ACAT, demonstrating significant hypolipidemic and anti-atherosclerotic effects in preclinical studies.[1][2] It primarily acts by inhibiting ACAT-2, which is predominantly found in the intestine and liver, thereby reducing cholesterol absorption and hepatic cholesterol esterification.[1] Furthermore, **VULM 1457** has been shown to modulate the adrenomedullin (AM) signaling pathway, suggesting a broader mechanism of action beyond simple lipid-lowering.[3][4]

Data Summary

The following tables summarize the quantitative data regarding the effects of **VULM 1457** from various studies.



Table 1: In Vitro Effects of VULM 1457 on Adrenomedullin (AM) Signaling in HepG2 Cells

Concentration (µM)	Effect	Reference
0.03	Significant down-regulation of specific AM receptors.	[3][4]
0.1	Significant down-regulation of specific AM receptors.	[3][4]
0.1	Significant reduction in AM secretion in hypoxic cells.	[3][4]
0.1	Significantly reduces the total number of specific [125]AM binding sites.	[3]
1.0	Significantly modifies the characteristics of AM binding.	[3]
10.0	Significantly modifies the characteristics of AM binding.	[3]

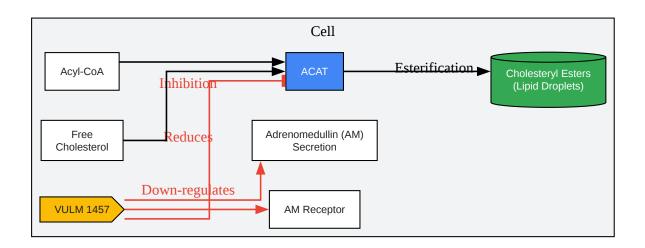
Table 2: In Vivo Effects of VULM 1457 in Diabetic-Hypercholesterolaemic Rats

Parameter	Effect	Significance	Reference
Plasma Cholesterol	Significant reduction	p < 0.05	[1][2]
Hepatic Cholesterol	Significant reduction	p < 0.001	[1][2]
Triglyceride Levels	Slight influence	Not specified	[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **VULM 1457** and the general workflow for assessing its inhibitory activity.

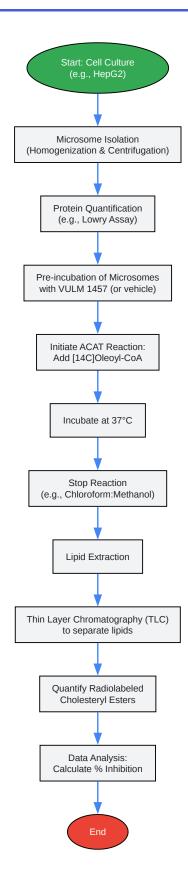




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Caption: Mechanism of ${\it VULM~1457}$ action.





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- 4. The ACAT inhibitor VULM1457 significantly reduced production and secretion of adrenomedullin (AM) and down-regulated AM receptors on human hepatoblastic cells -PubMed [pubmed.ncbi.nlm.nih.gov]
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